4-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)MORPHOLINE
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Overview
Description
4-(2,6-Dichloro-4-methylpyridine-3-carbonyl)morpholine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a morpholine ring attached to a pyridine ring, which is substituted with two chlorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloro-4-methylpyridine-3-carbonyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-methylpyridine and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2,6-dichloro-4-methylpyridine is reacted with morpholine in the presence of a suitable solvent, such as dimethylformamide, at elevated temperatures to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichloro-4-methylpyridine-3-carbonyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridine ring.
Scientific Research Applications
4-(2,6-Dichloro-4-methylpyridine-3-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichloro-4-methylpyridine-3-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dichloro-4-pyrimidyl)morpholine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2,6-Dichloro-4-methoxypyridine: Lacks the morpholine ring but shares the dichloro and methyl substitutions on the pyridine ring.
Uniqueness
4-(2,6-Dichloro-4-methylpyridine-3-carbonyl)morpholine is unique due to the combination of its pyridine and morpholine rings, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
(2,6-dichloro-4-methylpyridin-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-7-6-8(12)14-10(13)9(7)11(16)15-2-4-17-5-3-15/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJNAMBIDYDXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N2CCOCC2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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